molecular formula C5H9ClO2 B13466650 rac-(1R,2S,3R)-3-chloro-2-methoxycyclobutan-1-ol

rac-(1R,2S,3R)-3-chloro-2-methoxycyclobutan-1-ol

Cat. No.: B13466650
M. Wt: 136.58 g/mol
InChI Key: MURMHPGHTRKAKK-YUPRTTJUSA-N
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Description

rac-(1R,2S,3R)-3-chloro-2-methoxycyclobutan-1-ol is a chiral compound with a cyclobutane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,3R)-3-chloro-2-methoxycyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a chlorinated precursor with a methoxy group in the presence of a base to induce cyclization and form the cyclobutane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,3R)-3-chloro-2-methoxycyclobutan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

rac-(1R,2S,3R)-3-chloro-2-methoxycyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2S,3R)-3-chloro-2-methoxycyclobutan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride
  • rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride

Uniqueness

rac-(1R,2S,3R)-3-chloro-2-methoxycyclobutan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its cyclobutane ring structure and the presence of both chlorine and methoxy groups make it a versatile compound for various applications.

Properties

Molecular Formula

C5H9ClO2

Molecular Weight

136.58 g/mol

IUPAC Name

(1S,2R,3S)-3-chloro-2-methoxycyclobutan-1-ol

InChI

InChI=1S/C5H9ClO2/c1-8-5-3(6)2-4(5)7/h3-5,7H,2H2,1H3/t3-,4-,5-/m0/s1

InChI Key

MURMHPGHTRKAKK-YUPRTTJUSA-N

Isomeric SMILES

CO[C@@H]1[C@H](C[C@@H]1Cl)O

Canonical SMILES

COC1C(CC1Cl)O

Origin of Product

United States

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